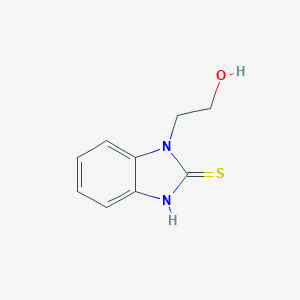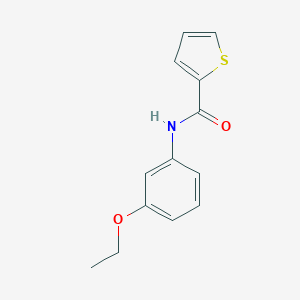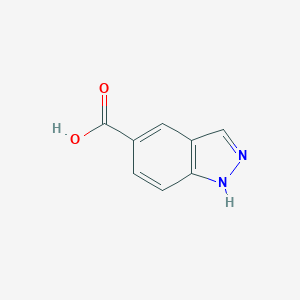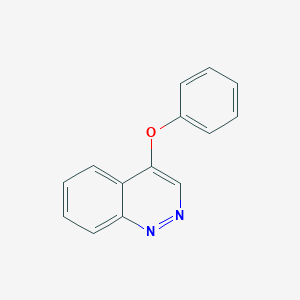![molecular formula C22H23N5O3 B268077 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine, also known as FMT, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. FMT is a small molecule that belongs to the class of tetraazoles, which are known for their biological activities such as antimicrobial, antifungal, and anticancer properties.
作用机制
The mechanism of action of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine involves its binding to the A2A receptor and modulating its activity. This leads to the activation of various signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
The advantages of using 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine in lab experiments include its high affinity and selectivity for the A2A receptor, its ability to modulate various signaling pathways, and its potential applications in medicinal chemistry. However, there are also limitations to using 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine in lab experiments such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of new derivatives of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine with improved pharmacological properties such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine involves a series of steps that require specialized equipment and expertise. The general method involves the reaction of 3-methoxy-4-(chloromethyl)benzoic acid with 2-furylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1-(4-methylphenyl)-1H-tetrazole-5-thiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine. The overall yield of this process is around 30-40% and the purity of the final product can be improved by recrystallization.
科学研究应用
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has been shown to have potential applications in medicinal chemistry due to its ability to interact with various biological targets. One of the main targets of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine is the adenosine receptor A2A, which is involved in various physiological processes such as inflammation, pain, and neurodegeneration. 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has been shown to have high affinity and selectivity for the A2A receptor, making it a promising lead compound for the development of new drugs for the treatment of various diseases.
属性
产品名称 |
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine |
|---|---|
分子式 |
C22H23N5O3 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)-1-[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methanamine |
InChI |
InChI=1S/C22H23N5O3/c1-16-5-8-18(9-6-16)27-22(24-25-26-27)15-30-20-10-7-17(12-21(20)28-2)13-23-14-19-4-3-11-29-19/h3-12,23H,13-15H2,1-2H3 |
InChI 键 |
UNGJFOHUTGMHQE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CO4)OC |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CO4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)



![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)


![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)